molecular formula C13H14ClN3O2 B5487631 4-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5487631
M. Wt: 279.72 g/mol
InChI Key: SVMXYKYSOHKJNL-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and a carboxamide group.

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-17-12(11(14)8-16-17)13(18)15-7-9-3-5-10(19-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXYKYSOHKJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the condensation of appropriate starting materials, followed by cyclization and substitution reactions. For example, the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-methoxybenzylamine under suitable conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The choice of reagents and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Chloro-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • 4-Chloro-2-methoxyphenol
  • 4-Chloro-N’-[(E)-(4-methoxyphenyl)methylene]benzohydrazide

Uniqueness

4-Chloro-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

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